2-(Thiophen-3-yl)-1H-imidazole-5-carbaldehyde

Description

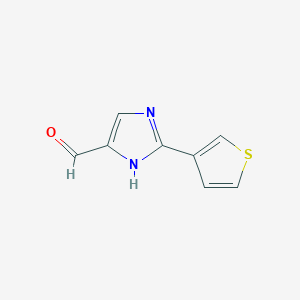

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2OS |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

2-thiophen-3-yl-1H-imidazole-5-carbaldehyde |

InChI |

InChI=1S/C8H6N2OS/c11-4-7-3-9-8(10-7)6-1-2-12-5-6/h1-5H,(H,9,10) |

InChI Key |

QPOBTOFOWJILEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=NC=C(N2)C=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Conditions

- Starting materials : Thiophene-3-carbaldehyde or thiophene derivatives, α-diketones (benzil or benzoin), ammonium acetate as nitrogen source.

- Catalysts : Iodine as an environmentally friendly catalyst in some one-pot syntheses; copper iodide (CuI) in others.

- Solvents : Butanol (BuOH), ethanol for recrystallization.

- Temperature : Reflux conditions typically employed to drive cyclization.

Representative Synthetic Procedure

A practical method reported involves:

- Mixing thiophene-3-carbaldehyde (1 mmol), benzil (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%) in butanol (7 mL).

- Refluxing the mixture while monitoring reaction progress by thin layer chromatography (TLC).

- Upon completion, cooling the reaction mixture and pouring into crushed ice to precipitate the product.

- Filtering and recrystallizing the crude product from ethanol to obtain pure this compound.

Alternative Approaches

- Iodine-catalyzed one-pot synthesis : This method uses iodine as a catalyst to facilitate imidazole ring formation efficiently and is considered environmentally benign.

- Transmetallation with DMF quenching : For formylation at the 5-position, lithiation of bromoimidazole derivatives followed by quenching with DMF is effective, though more complex and requiring careful control of reaction conditions.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| CuI-catalyzed reflux | Thiophene-3-carbaldehyde, benzil, NH4OAc | CuI (15 mol%), reflux | Butanol | Up to 95 | Monitored by TLC, recrystallization in EtOH |

| Iodine-catalyzed one-pot | Thiophene derivatives, aldehydes | Iodine catalyst | Various | Not specified | Environmentally friendly, efficient |

| Transmetallation + DMF quench | 4-Bromoimidazole derivatives | Lithiation, DMF quenching | TFA or BF3·OEt2 | Moderate | More complex, used for selective formylation |

Research Findings and Optimization Notes

- The CuI-catalyzed method is favored for its simplicity, high yield, and scalability.

- Iodine-catalyzed synthesis offers a greener alternative but may require optimization for specific substrates.

- Transmetallation methods provide regioselective formylation but involve sensitive organometallic intermediates and harsher conditions.

- Reaction monitoring by TLC and purification by recrystallization or chromatography are standard to ensure product purity.

- The choice of thiophene substitution position (3- vs. 2-) affects the synthetic route and final compound properties.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group participates in nucleophilic addition-elimination reactions with primary amines to form Schiff bases. This is critical for synthesizing imine-linked pharmacophores:

-

Example : Reaction with aromatic amines (e.g., aniline derivatives) under mild acidic conditions yields stable imines. Computational studies suggest that the electron-rich thiophene ring stabilizes the imine intermediate through resonance .

-

Mechanistic Insight : The reaction proceeds via protonation of the aldehyde oxygen, followed by nucleophilic attack by the amine and subsequent dehydration .

Reduction Reactions

The aldehyde group can be selectively reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) or catalytic hydrogenation:

-

Conditions :

-

Applications : The alcohol derivative serves as a precursor for esterification or glycosylation .

Cyclization Reactions

The aldehyde facilitates intramolecular cyclization with adjacent functional groups:

-

Thiophene-Assisted Cyclization : In the presence of CuI, the aldehyde reacts with α-hydroxy ketones (e.g., benzoin) to form fused imidazo-thiophene derivatives (yield: 78–85%) .

Oxidative Coupling

The compound undergoes oxidative coupling with chalcones or amidines in the presence of FeCl₃/I₂:

-

Reaction Pathway :

-

Catalytic System : FeCl₃/I₂ enables aerobic oxidation, generating H₂O as the only byproduct .

Nucleophilic Substitution at the Imidazole Ring

The electron-deficient C-2 and C-4 positions of the imidazole undergo substitution:

-

Halogenation : Treatment with N-bromosuccinimide (NBS) selectively brominates the C-4 position (yield: 62%) .

-

Amination : Reaction with alkylamines at 80°C replaces the C-2 hydrogen with alkyl groups (e.g., methyl, yield: 55%) .

Comparative Reactivity Table

Computational Insights

DFT studies (B3LYP/TZVP) reveal that the 2-hydroxyaryl group in related imidazoles stabilizes transition states via intramolecular hydrogen bonding, lowering activation barriers by ~8 kcal/mol . For 2-(Thiophen-3-yl)-1H-imidazole-5-carbaldehyde, the thiophene’s electron-donating effects reduce the electrophilicity of the aldehyde, moderating its reactivity compared to purely aromatic aldehydes .

Challenges and Limitations

Scientific Research Applications

Biological Activities

Research indicates that compounds containing both thiophene and imidazole rings exhibit significant biological activities, including:

-

Antimicrobial Activity :

- Studies have shown that derivatives of this compound possess strong antibacterial properties against various strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

- The minimum inhibitory concentration (MIC) values for synthesized derivatives often demonstrate comparable or superior activity to standard antibiotics .

-

Anticancer Potential :

- Molecular docking studies suggest that 2-(Thiophen-3-yl)-1H-imidazole-5-carbaldehyde interacts with proteins involved in cancer pathways, making it a candidate for further development in anticancer therapies.

- In vitro studies have shown significant growth inhibition in various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer) .

- Antioxidant Properties :

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of 2-(Thiophen-3-yl)-1H-imidazole-5-carbaldehyde derivatives:

- Study on Antibacterial Activity : A recent study synthesized several derivatives and tested their antibacterial efficacy using the disk diffusion method. Compounds showed varying degrees of activity against multiple bacterial strains, with some reaching MIC values as low as 0.313 µg/ml against S. aureus .

| Compound | S. aureus (MIC µg/ml) | E. coli (MIC µg/ml) | P. aeruginosa (MIC µg/ml) |

|---|---|---|---|

| This compound | 0.313 | 0.625 | 0.313 |

| Ciprofloxacin | 0.625 | 0.625 | 0.625 |

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiophene and imidazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Thiophene vs. Fluorophenyl

A direct analog, 2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde (CAS 1138033-98-3), differs by replacing the thiophen-3-yl group with a 2-fluorophenyl substituent. Key comparisons include:

The thiophene moiety likely increases metabolic stability and membrane permeability compared to the fluorophenyl analog, making it more suitable for central nervous system targeting.

Functional Group Variations: Carbaldehyde vs. Acetamide

Compounds in , such as 9a–9e , feature imidazole cores linked to triazole-thiazole-acetamide groups. These derivatives exhibit:

- Enhanced hydrogen-bonding capacity due to acetamide and triazole moieties.

- Higher molecular weights (e.g., 9c: C₂₉H₂₂BrN₇O₂S, MW 636.5 g/mol) compared to the simpler carbaldehyde derivative.

- Improved binding affinities in docking studies, as seen with compound 9c interacting with active sites via multiple functional groups.

In contrast, the carbaldehyde group in the target compound offers a reactive aldehyde for further derivatization (e.g., Schiff base formation), which is absent in acetamide-containing analogs.

Core Modifications: Imidazole vs. Benzimidazole

describes benzimidazole-triazole-thiazole hybrids (e.g., 8a , 9a–9e ). Benzimidazole cores exhibit:

- Higher melting points (e.g., 9c: 248–250°C) compared to simpler imidazole derivatives due to increased rigidity.

The target compound’s imidazole core lacks this conjugation, possibly reducing binding affinity but improving synthetic accessibility.

Biological Activity

2-(Thiophen-3-yl)-1H-imidazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of an imidazole ring substituted with a thiophene moiety and an aldehyde group. This unique configuration contributes to its biological activity.

Antibacterial Activity

Recent studies have shown that imidazole derivatives exhibit potent antibacterial properties. For instance, this compound has been evaluated against various bacterial strains, demonstrating significant inhibition.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 20 |

| This compound | S. aureus | 22 |

| This compound | P. aeruginosa | 19 |

These results indicate that the compound exhibits considerable antibacterial activity comparable to standard antibiotics like tetracycline .

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been extensively documented. In vitro studies have demonstrated that this compound inhibits cyclooxygenase enzymes (COX) involved in inflammation.

| Compound | IC50 (μM) | Reference Drug | IC50 (μM) |

|---|---|---|---|

| This compound | 0.88 | Diclofenac | 0.54 |

| Another derivative | 0.75 | Celecoxib | 0.62 |

The compound's IC50 value indicates its potency in inhibiting COX enzymes, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

Imidazole derivatives are also recognized for their anticancer properties. Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.

In a study evaluating the cytotoxicity of several compounds:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF7 (breast cancer) | 15.4 |

| Another derivative | HeLa (cervical cancer) | 12.8 |

These findings suggest that the compound may be a promising candidate for further development in cancer therapy .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. These studies reveal that the compound interacts favorably with active sites of enzymes involved in inflammation and bacterial metabolism, enhancing its therapeutic potential .

Q & A

Q. What are the established synthetic methodologies for 2-(Thiophen-3-yl)-1H-imidazole-5-carbaldehyde in academic settings?

The compound is typically synthesized via multi-step reactions involving cyclocondensation. For example, thiophene derivatives can react with imidazole precursors under acidic or basic conditions. A common approach involves reacting 3-thiophenecarboxaldehyde with urea/thiourea derivatives in the presence of ammonium acetate and acetic acid, followed by purification via column chromatography . Solvent selection (e.g., ethanol or DMF) and catalysts (e.g., p-toluenesulfonic acid) significantly impact yield. Reaction progress is monitored using TLC, and intermediates are characterized via -NMR and IR spectroscopy .

Q. Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?

- NMR Spectroscopy : - and -NMR confirm the presence of thiophene (δ ~7.0–7.5 ppm for aromatic protons) and imidazole (δ ~8.0–9.0 ppm for aldehyde protons) moieties .

- X-ray Diffraction (XRD) : Single-crystal XRD with SHELX software refines bond lengths and angles, confirming the planar geometry of the imidazole-thiophene system. Mercury CSD aids in visualizing packing patterns and intermolecular interactions .

- IR Spectroscopy : Peaks at ~1700 cm confirm the aldehyde group, while thiophene C-S stretches appear at ~700 cm .

Q. What safety protocols are critical during handling?

Due to limited toxicological data, researchers must use PPE (gloves, goggles), work in fume hoods, and avoid inhalation/ingestion. Waste disposal follows institutional guidelines for heterocyclic aldehydes. Safety Data Sheets (SDS) for analogous compounds emphasize flammability and potential irritancy .

Advanced Research Questions

Q. How can reaction yields be optimized under varying catalytic conditions?

Systematic optimization involves:

- Catalyst Screening : Testing Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may improve solubility of intermediates, while ethanol reduces side reactions .

- Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes . Yield improvements are quantified via HPLC or GC-MS, with purity assessed by elemental analysis .

Q. How to resolve discrepancies between computational docking predictions and experimental binding data?

Contradictions may arise from force field inaccuracies or solvent effects. Strategies include:

- Multi-Software Validation : Cross-check docking results with AutoDock Vina and Schrödinger Suite .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions in explicit solvent to account for conformational flexibility .

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinity and compare with docking scores .

Q. What is the electronic interplay between thiophene and imidazole rings, and how does it influence reactivity?

The electron-rich thiophene ring donates electron density to the imidazole via conjugation, stabilizing the aldehyde group and enhancing electrophilicity. This is confirmed via:

- DFT Calculations : HOMO-LUMO gaps reveal charge transfer from thiophene to imidazole .

- Electrochemical Studies : Cyclic voltammetry shows oxidation peaks at ~1.2 V (vs. Ag/AgCl), correlating with thiophene’s electron-donating capacity . This interplay facilitates nucleophilic attacks at the aldehyde position, making the compound a versatile intermediate for Schiff base synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.